![molecular formula C20H25N5O2 B2948281 1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847338-15-2](/img/no-structure.png)
1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
This compound belongs to the class of pyrimidine and fused pyrimidine derivatives, which have received much interest due to their diverse biological potential . These derivatives are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain compounds at the methyl group of the acetyl moiety, followed by cyclization . This process can be carried out under heating conditions in a suitable solvent .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is based on the pyrimidine ring and its fused derivatives . The structure is also influenced by the position of the nitrogen atom in the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often take place upon heating under reflux in a suitable solvent, leading to the formation of new compounds . For example, a reaction involving a pyrimidine derivative can result in the formation of a pyrimidobenzimidazole compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure . For instance, the degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells .Mechanism of Action
Pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Safety and Hazards
Future Directions
Pyrimidine derivatives have shown promising results in cancer treatment, and there is ongoing research to develop novel pyrimidines with higher selectivity as anticancer agents . The future directions in this field involve the design and synthesis of new series of pyrimidine derivatives with potential anticancer activity .
properties
CAS RN |
847338-15-2 |
---|---|
Product Name |
1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.453 |
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N5O2/c1-5-9-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-7-13(2)10-15/h6-8,10,14H,5,9,11-12H2,1-4H3 |
InChI Key |
YBYWASJPHZXMKH-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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